molecular formula C12H16F3N5O2S B10930244 1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10930244
M. Wt: 351.35 g/mol
InChI Key: XKJHTYAERUMPNQ-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of hydrazine derivatives with diketones, followed by sulfonation . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of heterogeneous catalysts like Amberlyst-70 can enhance the reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C12H16F3N5O2S

Molecular Weight

351.35 g/mol

IUPAC Name

1,5-dimethyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C12H16F3N5O2S/c1-8-6-11(12(13,14)15)18-20(8)5-4-17-23(21,22)10-7-16-19(3)9(10)2/h6-7,17H,4-5H2,1-3H3

InChI Key

XKJHTYAERUMPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(N(N=C2)C)C)C(F)(F)F

Origin of Product

United States

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